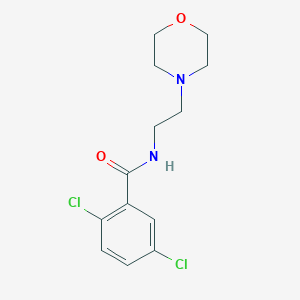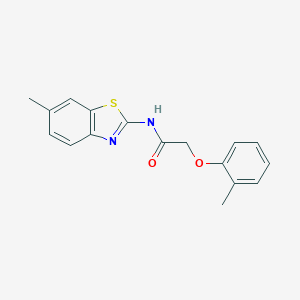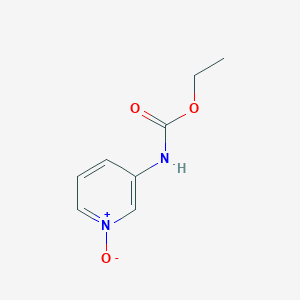
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide, also known as DMEB, is a synthetic compound that has been widely used in scientific research. DMEB is a small molecule that can easily penetrate cell membranes and interact with various cellular components.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide is not fully understood. It has been suggested that 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide can bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has been shown to selectively inhibit the activity of protein kinase CK2 by binding to its catalytic subunit.
Biochemical and Physiological Effects:
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with various cellular components. 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide is also relatively stable and can be stored for long periods of time. However, 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide can have off-target effects on other protein kinases, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide in scientific research. One direction is to study the role of protein kinase CK2 in various cellular processes such as cell differentiation and DNA repair. Another direction is to investigate the potential of 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide as a therapeutic agent for cancer and other diseases. Furthermore, the development of more selective inhibitors of protein kinase CK2 could help to elucidate its role in cellular signaling pathways.
Méthodes De Synthèse
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide can be synthesized by reacting 2,5-dichlorobenzoyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has been used in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide has also been used as a tool to study the role of protein kinases in cellular signaling pathways. It has been reported that 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide can selectively inhibit the activity of protein kinase CK2, which is involved in many cellular processes such as cell proliferation, apoptosis, and DNA repair.
Propriétés
Nom du produit |
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide |
|---|---|
Formule moléculaire |
C13H16Cl2N2O2 |
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-10-1-2-12(15)11(9-10)13(18)16-3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18) |
Clé InChI |
LQMUIUYYANJRRA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Solubilité |
41 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)

![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)







![4-fluoro-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B239839.png)
